Product packaging for Dimetridazole-d3(Cat. No.:CAS No. 64678-69-9)

Dimetridazole-d3

Cat. No.: B135274
CAS No.: 64678-69-9
M. Wt: 144.15 g/mol
InChI Key: IBXPYPUJPLLOIN-BMSJAHLVSA-N
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Description

Dimetridazole-d3 is intended for use as an internal standard for the quantification of dimetridazole by GC- or LC-MS. Dimetridazole is a nitroimidazole antiprotozoal agent that has activity against Bacteroides species (mean MIC = 2.7 μM). It is also active against 16 clinical isolates of B. fragilis (MICs = 0.28-2.82 μg/ml). Formulations containing dimetridazole have been used to treat Giardia infections in livestock.>Labeled Dimetridazole. An antihistomonal agent. Antiprotozoal (Histomonas).>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O2 B135274 Dimetridazole-d3 CAS No. 64678-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-1-(trideuteriomethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXPYPUJPLLOIN-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583594
Record name 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole
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Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64678-69-9
Record name 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimetridazole-d3
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Foundational & Exploratory

Dimetridazole-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Dimetridazole-d3 is the deuterium-labeled form of Dimetridazole, a synthetic nitroimidazole antibiotic.[1] This isotopically enriched compound serves as a crucial internal standard for the quantitative analysis of its parent drug, Dimetridazole, in various biological and environmental matrices.[2][3] Its application is particularly prominent in fields such as drug metabolism studies, pharmacokinetic research, and regulatory monitoring of veterinary drug residues in food products.[4][5][6]

Core Chemical Identity and Properties

This compound, chemically known as 1,2-Dimethyl-5-nitroimidazole-d3, possesses a stable isotopic label in the methyl group at the N1 position of the imidazole ring.[7] This labeling results in a mass shift of +3 atomic mass units compared to the unlabeled Dimetridazole, enabling its distinct detection in mass spectrometry-based analytical methods.[7]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below. This data is essential for accurate quantification and methodological validation in analytical chemistry.

PropertyValueSource(s)
Chemical Formula C₅H₄D₃N₃O₂[2][3]
Molecular Weight 144.15 g/mol [3][7]
CAS Number 64678-69-9[1][2][3][7]
Purity ≥98% (typically ~99%)[1][3]
Mass Shift M+3[7]
Canonical SMILES [2H]C([2H])([2H])N1C(--INVALID-LINK--=O)=CN=C1C[2]
InChI 1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3[7]
InChI Key IBXPYPUJPLLOIN-BMSJAHLVSA-N[7]

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods coupled with mass spectrometry for the detection and quantification of Dimetridazole. The following outlines a general experimental workflow based on established methodologies.[4][5][6][8]

Logical Workflow for Sample Analysis

Caption: General experimental workflow for the analysis of Dimetridazole using this compound as an internal standard.

Detailed Methodological Steps

1. Sample Preparation and Extraction:

  • Tissue Samples (e.g., bovine muscle, poultry): Homogenize a known weight of the tissue sample.[8] Extract the homogenate with a suitable organic solvent such as ethyl acetate.[4][6] The extraction process is often repeated to ensure complete recovery.

  • Egg and Honey Samples: For egg samples, extraction can be performed with toluene.[5] Honey samples may be dissolved in water before extraction with ethyl acetate.[6][8]

2. Internal Standard Spiking:

  • A precise amount of this compound solution of a known concentration is added to the sample extract. This is a critical step to correct for variations in sample preparation and instrument response.

3. Clean-up:

  • The crude extract is subjected to a clean-up procedure to remove interfering matrix components. Solid Phase Extraction (SPE) with cartridges such as silica gel is a common technique.[5][6] The sample is loaded onto the conditioned cartridge, washed with a non-polar solvent, and the analyte is then eluted with a more polar solvent like acetone.[5]

4. Concentration and Reconstitution:

  • The eluate containing the analyte and the internal standard is evaporated to dryness, typically under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5][8] The residue is then reconstituted in a small, precise volume of the initial mobile phase used for the chromatographic separation.[5]

5. Instrumental Analysis (LC-MS/MS):

  • Chromatography: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.[6]

  • Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the positive ion mode using selected reaction monitoring (SRM).[6] Specific precursor-to-product ion transitions for both Dimetridazole and this compound are monitored for accurate quantification.

The use of this compound as an internal standard significantly improves the accuracy, precision, and reliability of analytical methods for the determination of Dimetridazole residues, which is crucial for ensuring food safety and for research in drug development and toxicology.[9]

References

Synthesis and Isotopic Purity of Dimetridazole-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity determination of Dimetridazole-d3 (1,2-dimethyl-5-nitroimidazole-d3), a deuterated analog of the antiprotozoal agent Dimetridazole. Deuterated compounds are of significant interest in pharmaceutical research, particularly for use as internal standards in quantitative bioanalysis and in studies of drug metabolism.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, followed by N-methylation using a deuterated methylating agent.

Synthesis of 2-Methyl-5-nitroimidazole (Precursor)

The precursor, 2-methyl-5-nitroimidazole, is synthesized by the nitration of 2-methylimidazole. A common method involves the use of a mixture of nitric acid and sulfuric acid.

Reaction:

N-methylation with a Deuterated Reagent

The final step to produce this compound is the N-methylation of 2-methyl-5-nitroimidazole using a deuterated methyl source. Commonly used deuterated methylating agents include methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4).

Reaction:

The following table summarizes key aspects of the synthesis:

StepReactantsReagents/SolventsKey ParametersProduct
1. Nitration 2-MethylimidazoleNitric Acid, Sulfuric AcidControlled temperature (e.g., 0-10 °C)2-Methyl-5-nitroimidazole
2. N-methylation 2-Methyl-5-nitroimidazoleMethyl-d3 iodide (CD3I) or Dimethyl-d6 sulfate ((CD3)2SO4), Base (e.g., NaH), Anhydrous solvent (e.g., DMF)Inert atmosphere, Room temperature to gentle heatingThis compound
Experimental Protocol: Synthesis of this compound

1.3.1. Synthesis of 2-Methyl-5-nitroimidazole

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, place 2-methylimidazole in a mixture of concentrated sulfuric acid and cooled to 0°C.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise to the 2-methylimidazole solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-methyl-5-nitroimidazole.

1.3.2. Synthesis of this compound

  • Preparation: To a solution of 2-methyl-5-nitroimidazole in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Methylation: After the evolution of hydrogen gas ceases, add methyl-d3 iodide (CD3I) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter, especially when it is used as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique to determine the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak and its isotopologues, the percentage of the d3-labeled species can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the degree of deuteration. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the successful incorporation of the CD3 group.

The following table summarizes the typical purity specifications for this compound:

ParameterSpecificationMethod of Analysis
Isotopic Purity (d3) ≥ 98%HRMS, NMR
Chemical Purity ≥ 95%HPLC, GC
d0 Impurity < 2%HRMS
Experimental Protocol: Isotopic Purity Determination by HRMS
  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the molecular ion of Dimetridazole and its isotopologues.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]+ ion of this compound (C5H4D3N3O2 + H+).

    • Identify the peaks for the d0, d1, and d2 isotopologues.

    • Calculate the area of each peak.

    • The isotopic purity is calculated as:

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-methylation start 2-Methylimidazole step1_reagents HNO3 / H2SO4 start->step1_reagents Nitration product1 2-Methyl-5-nitroimidazole step1_reagents->product1 step2_reagents CD3I or (CD3)2SO4 Base (e.g., NaH) product1->step2_reagents Methylation product2 This compound step2_reagents->product2

Caption: Synthetic pathway for this compound.

Isotopic Purity Analysis Workflow

Isotopic_Purity_Analysis start Synthesized This compound sample_prep Sample Preparation (Dilution in Solvent) start->sample_prep hrms HRMS Analysis (e.g., ESI-TOF/Orbitrap) sample_prep->hrms data_acq Data Acquisition (Mass Spectrum) hrms->data_acq data_analysis Data Analysis (Peak Integration) data_acq->data_analysis result Isotopic Purity (d3 %) data_analysis->result

Caption: Workflow for isotopic purity determination.

The Role of Dimetridazole-d3 as an Internal Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dimetridazole-d3 when utilized as an internal standard in analytical chemistry, particularly in the context of mass spectrometry-based assays. This document will delve into the core principles of internal standardization, the specific properties of this compound that make it an effective internal standard, and detailed experimental considerations for its application.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), achieving high accuracy and precision can be challenging. Various factors can introduce variability during sample preparation, analysis, and data acquisition.[1][2] An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[3][4] The IS serves as a reference point to correct for potential errors, thereby improving the reliability and reproducibility of the analytical method.[1][2][3]

The ideal internal standard should be a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[3][4] This similarity ensures that the IS and the analyte behave in a comparable manner during sample extraction, cleanup, and analysis, experiencing similar losses or enhancements in signal.[3][5]

Dimetridazole and the Need for an Internal Standard

Dimetridazole is a nitroimidazole drug with antiprotozoal and antibacterial properties.[6][7] Its mechanism of action involves the inhibition of nucleic acid synthesis within anaerobic microorganisms.[8][9] Due to its use in veterinary medicine, regulatory bodies often require the monitoring of its residues in food products of animal origin, such as eggs and meat.[10][11][12][13][14]

The analysis of dimetridazole in complex biological matrices is susceptible to various sources of error, including:

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][15]

  • Extraction Inefficiency: The recovery of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction may not be 100% and can vary between samples.[1]

  • Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as the injection volume or detector response, can introduce inaccuracies.[1][2]

To mitigate these issues and ensure accurate quantification, the use of a suitable internal standard is crucial.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of dimetridazole, where three hydrogen atoms have been replaced by deuterium atoms.[16] This isotopic labeling makes it an excellent internal standard for the quantification of dimetridazole for several key reasons:

  • Chemical and Physical Similarity: Deuterium is an isotope of hydrogen with an additional neutron. This small difference in mass has a negligible effect on the chemical properties of the molecule.[2] Therefore, this compound exhibits nearly identical polarity, solubility, and reactivity to dimetridazole. This ensures that it co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery and ionization efficiency.[2][3][5]

  • Distinct Mass-to-Charge Ratio: While chemically similar, this compound has a higher molecular weight than dimetridazole due to the presence of three deuterium atoms. This difference in mass is easily resolved by a mass spectrometer, allowing for the independent detection and quantification of both the analyte and the internal standard.[2]

  • Correction for Variability: By adding a known amount of this compound to each sample at the initial stage, any variations that occur during the analytical process will affect both the analyte and the internal standard to a similar extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations.[4]

Quantitative Data and Method Performance

The use of this compound as an internal standard has been demonstrated in various validated analytical methods for the determination of nitroimidazole residues. The following table summarizes typical performance data from such methods.

ParameterDimetridazoleRonidazoleIpronidazoleMetronidazole
Internal Standard Used This compoundThis compoundThis compoundMetronidazole-d4
Matrix EggEggEggEgg
Fortification Level (ng/g) 1, 5, 101, 5, 101, 5, 101, 5, 10
Recovery (%) 86.5 - 91.598.9 - 99.794.3 - 99.387.3 - 94.3
Relative Standard Deviation (RSD) (%) < 4< 6< 6< 6
Correlation Coefficient (R²) of Calibration Curve > 0.99> 0.99> 0.99> 0.99

Data synthesized from a representative study on nitroimidazole analysis in eggs.[10]

Experimental Protocol: Analysis of Nitroimidazoles in Egg using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantitative analysis of dimetridazole and other nitroimidazoles in eggs, employing this compound as an internal standard.

Materials and Reagents
  • Dimetridazole, Ronidazole, Ipronidazole, Metronidazole analytical standards

  • This compound, Metronidazole-d4 internal standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • QuEChERS extraction salts

  • Captiva EMR—Lipid cleanup cartridges

Sample Preparation
  • Homogenization: Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

  • Spiking: Add the internal standard mixture (containing this compound) to a final concentration of 10 ng/g. For calibration standards and quality controls, spike with the appropriate concentrations of the nitroimidazole analytes.

  • Extraction:

    • Add 10 mL of acetonitrile with 5% formic acid.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

  • Cleanup:

    • Transfer 2.4 mL of the supernatant (acetonitrile layer) to a clean tube.

    • Add 0.6 mL of water and vortex.

    • Pass the mixture through a Captiva EMR—Lipid cleanup cartridge.

  • Final Extract: Collect the eluent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical principle of using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization of Egg Sample Spiking 2. Spiking with Internal Standard (this compound) Homogenization->Spiking Extraction 3. QuEChERS Extraction Spiking->Extraction Cleanup 4. Captiva EMR-Lipid Cleanup Extraction->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation MS_Detection 6. MS/MS Detection LC_Separation->MS_Detection Quantification 7. Quantification using Analyte/IS Ratio MS_Detection->Quantification

Caption: Experimental workflow for the analysis of nitroimidazoles in eggs.

Internal_Standard_Logic Analyte Analyte (Dimetridazole) Sample_Prep Sample Preparation Variability (e.g., Extraction Loss) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Analyte_Response Analyte Response Sample_Prep->Analyte_Response IS_Response IS Response Sample_Prep->IS_Response Instrumental_Drift Instrumental Variability (e.g., Injection Volume) Ratio Ratio (Analyte Response / IS Response) Instrumental_Drift->Ratio Analyte_Response->Instrumental_Drift IS_Response->Instrumental_Drift Final_Concentration Accurate Final Concentration Ratio->Final_Concentration

Caption: Logical principle of internal standard correction.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of dimetridazole and other structurally related nitroimidazoles. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, coupled with its distinct mass, which allows it to effectively compensate for various sources of analytical error. The use of this compound in conjunction with robust analytical techniques like LC-MS/MS enables researchers and drug development professionals to achieve highly accurate, precise, and reliable quantification of these compounds in complex matrices, ensuring compliance with regulatory standards and contributing to food safety.

References

The Role of Dimetridazole-d3 in the Surveillance of Banned Veterinary Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole, a nitroimidazole antibiotic, has been historically used in veterinary medicine to treat protozoal and bacterial infections in food-producing animals.[1][2] However, due to concerns over its genotoxic and carcinogenic properties, its use in animals intended for human consumption has been banned in many countries.[1][2][3] To enforce this ban and ensure food safety, sensitive and reliable analytical methods are required to monitor for illegal use. This technical guide provides an in-depth overview of the application of Dimetridazole-d3 (DMZ-d3), a deuterium-labeled internal standard, in the quantitative analysis of dimetridazole residues in various food matrices. The use of isotope-labeled internal standards like DMZ-d3 is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4][5]

Analytical Approaches for Dimetridazole Detection

The primary analytical technique for the detection and quantification of dimetridazole residues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the drug in complex biological matrices. The general workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection. The inclusion of this compound as an internal standard at the beginning of the sample preparation process is a key element for robust and accurate quantification.[7][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods using this compound or other isotopic internal standards for the analysis of dimetridazole in different food matrices.

Table 1: Method Performance for Dimetridazole Analysis in Animal Tissues

MatrixMethodInternal StandardFortification Levels (µg/kg)Average Recovery (%)Limit of Detection (LOD) (µg/kg)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)Reference
Bovine MuscleLC-MS/MSRonidazole-d30.5, 1.0, 1.5, 2.0, 2.596 - 103-0.0 - 0.170.08 - 0.41[1][2]
Chicken MuscleHPLC-UV-5750.5--[9]
Chicken MuscleHPLC-APCI-MS-5-0.1--[9]
SalmonLC-MS/MSDMZ-d30.4 - 291.2 - 107.00.05 - 0.2--[7]

Table 2: Method Performance for Dimetridazole Analysis in Other Food Products

| Matrix | Method | Internal Standard | Fortification Levels (ng/g) | Average Recovery (%) | Limit of Detection (LOD) (µg/kg) | Reference | |---|---|---|---|---|---| | Egg | LC-MS/MS | DMZ-d3 | 1, 5, 10 | 85.6 - 118.3 | - |[8] | | Egg | HPLC-UV | - | 5 | 65 | - |[9] | | Honey | LC-MS/MS | DMZ-d3 | 0.4 - 2 | 91.2 - 107.0 | 0.05 - 0.2 |[7] | | Milk | ELISA | - | - | - | 0.3 |[10] | | Shrimps | ELISA | - | - | - | 0.8 |[10] |

Experimental Protocols

A generalized experimental protocol for the analysis of dimetridazole using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in the literature.[6][7][8][11]

1. Sample Preparation and Extraction

  • Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of tissue, egg, or honey) into a centrifuge tube.[8][11]

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.[8]

  • Extraction: Add an appropriate extraction solvent. Common solvents include ethyl acetate or acetonitrile with 5% formic acid.[6][7][8] For solid samples, a ceramic homogenizer can be used to ensure thorough mixing.[8]

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.[11]

2. Cleanup

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For matrices like eggs, a QuEChERS extraction pouch can be added, followed by shaking and centrifugation.[8]

  • Solid-Phase Extraction (SPE): The supernatant can be further cleaned up using SPE cartridges. Silica or strong cation exchange (SCX) cartridges are often employed.[7][9] The sample is loaded onto the conditioned cartridge, washed with a solvent to remove interferences, and then the analytes are eluted with a suitable solvent.

  • Liquid-Liquid Extraction: For some protocols, a liquid-liquid extraction with a solvent like n-hexane is used to remove lipids.[11]

  • Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid).[6][11]

3. LC-MS/MS Analysis

  • Chromatographic Separation: The reconstituted sample is injected into an LC system equipped with a C18 reversed-phase column.[7][11] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is used to separate dimetridazole from other matrix components.[6][11]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).[7] Specific precursor-to-product ion transitions for both dimetridazole and this compound are monitored for quantification and confirmation.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships in the analysis of dimetridazole using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample (e.g., Tissue, Egg, Honey) Spike Spike with This compound Sample->Spike Extraction Solvent Extraction (e.g., Ethyl Acetate, Acetonitrile) Spike->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup_Step Cleanup (QuEChERS or SPE) Centrifugation->Cleanup_Step Evaporation Evaporation to Dryness Cleanup_Step->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

A generalized workflow for the analysis of dimetridazole.

logical_relationship cluster_analyte Analytes cluster_process Analytical Process cluster_output Output DMZ Dimetridazole (Analyte) Sample_Prep Sample Preparation DMZ->Sample_Prep DMZ_d3 This compound (Internal Standard) DMZ_d3->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (DMZ / DMZ-d3) LC_MS->Ratio Concentration Accurate Concentration Ratio->Concentration

The role of this compound in quantitative analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable monitoring of the banned veterinary drug dimetridazole in food products. The methodologies, primarily based on LC-MS/MS, demonstrate high sensitivity and specificity, enabling regulatory bodies to enforce food safety standards effectively. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the surveillance of veterinary drug residues. The continued development and validation of such robust analytical methods are paramount for protecting public health.

References

The Sentinel Molecule: A Technical Guide to the Role of Dimetridazole-d3 in Modern Food Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of veterinary drug residues in the food supply chain is a critical component of public health protection. Dimetridazole (DMZ), a nitroimidazole antibiotic, has been banned for use in food-producing animals in many jurisdictions due to concerns over its potential carcinogenicity and genotoxicity.[1][2] Consequently, highly sensitive and reliable analytical methods are required to monitor for its illegal use. This technical guide provides an in-depth examination of the pivotal role of Dimetridazole-d3 (DMZ-d3), a stable isotope-labeled internal standard, in the quantitative analysis of dimetridazole residues in various food matrices. We will explore the principles of isotope dilution mass spectrometry, detail validated experimental protocols, present key performance data, and illustrate the analytical workflow and metabolic pathways.

Introduction: The Dimetridazole Dilemma

Dimetridazole is a synthetic nitroimidazole that has historically been used in veterinary medicine to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in poultry and swine dysentery.[1][2][3] However, toxicological studies have raised significant safety concerns, with evidence suggesting that dimetridazole and its metabolites may be genotoxic and carcinogenic.[1][2] As a precautionary measure to protect consumers, regulatory bodies like the European Union and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have prohibited its use in animals destined for human consumption.[4] This prohibition necessitates stringent surveillance programs to ensure the absence of DMZ residues in food products like meat, eggs, and honey.

The primary metabolite of dimetridazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), which is often found alongside the parent compound in tissues.[5] Accurate analytical methods must be capable of detecting both DMZ and HMMNI at very low concentrations, often at the limit of quantification (LOQ) set by regulatory authorities.[4]

The Gold Standard: Isotope Dilution and the Role of this compound

In trace quantitative analysis, especially when using powerful techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving high accuracy and precision can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard solution to these challenges.[][7]

What is this compound?

This compound is a form of dimetridazole where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms, a stable (non-radioactive) isotope of hydrogen. This substitution results in a molecule that is chemically identical to dimetridazole in its behavior during sample extraction, cleanup, and chromatographic separation. However, its molecular weight is increased by three Daltons. This mass difference is easily distinguished by a mass spectrometer.

The Principle of Isotope Dilution Mass Spectrometry (IDMS):

The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (DMZ-d3) to the sample at the very beginning of the analytical process. This "spiked" standard acts as an internal proxy for the native analyte (DMZ). Because DMZ-d3 and DMZ behave almost identically, any loss of analyte during the multi-step sample preparation and analysis process will be mirrored by a proportional loss of the internal standard.

The mass spectrometer measures the ratio of the signal intensity of the native analyte to the signal intensity of the isotopically labeled internal standard. Since the amount of internal standard added was known, this ratio can be used to calculate the exact amount of the native analyte in the original sample with exceptional accuracy, effectively canceling out any variations or losses.

Analytical Methodology: A Validated LC-MS/MS Protocol

The following is a detailed experimental protocol for the determination of dimetridazole in food matrices, synthesized from validated methods. This protocol utilizes this compound as an internal standard for accurate quantification.[8][9][10]

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane (all HPLC or MS grade)

  • Reagents: Formic Acid, Ammonium Acetate

  • Standards: Dimetridazole (DMZ) analytical standard, this compound (DMZ-d3) analytical standard

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Silica or C18), QuEChERS extraction salts, 0.22 µm syringe filters.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMZ and DMZ-d3 standards in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent, such as methanol or mobile phase.

  • Internal Standard Spiking Solution: Prepare a working solution of DMZ-d3 at a concentration appropriate for spiking into samples and calibration standards (e.g., 10 ng/g).[10]

  • Calibration Curve: Prepare a set of calibration standards in a solvent or a blank matrix extract, covering the expected concentration range of the analyte (e.g., 0.1 to 100 ng/g).[10] Each calibration standard should be spiked with the internal standard at a constant concentration.

Sample Preparation (General Workflow)

The following workflow is a general guide; specific steps may be optimized depending on the food matrix (e.g., egg, muscle, honey).

  • Homogenization: Weigh a representative portion of the sample (e.g., 2-5 grams) into a centrifuge tube.[10][11]

  • Internal Standard Spiking: Add a precise volume of the DMZ-d3 internal standard working solution to the sample.

  • Extraction:

    • Add an extraction solvent, such as ethyl acetate or acetonitrile with formic acid.[1][8][10]

    • For complex matrices like eggs, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be highly effective.[10]

    • Homogenize thoroughly using a high-speed blender or shaker.

  • Centrifugation: Centrifuge the mixture to separate the organic solvent layer from the solid matrix components.

  • Cleanup (Purification):

    • The supernatant can be further purified using Solid-Phase Extraction (SPE). For example, a silica SPE cartridge can be used to remove interfering substances.[8][9]

    • Alternatively, for fatty matrices, a pass-through cleanup with a lipid-removing sorbent can be employed.[10]

  • Evaporation and Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[8][9]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization, is typical.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for nitroimidazoles.

  • MS/MS Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for both DMZ and DMZ-d3 are monitored to ensure selectivity and accurate quantification.

Data Presentation: Performance of Analytical Methods

The use of DMZ-d3 and other isotopic standards allows for the development of highly robust and validated analytical methods. The tables below summarize key performance data from published studies.

Table 1: LC-MS/MS Method Performance for Nitroimidazole Analysis in Salmon and Honey [8][9]

AnalyteMatrixSpiking Level (µg/kg)Average Recovery (%)Repeatability (RSD, %)Limit of Detection (LOD) (µg/kg)
DimetridazoleSalmon0.4 - 291.2 - 107.01.7 - 17.10.05 - 0.2
Honey0.4 - 291.2 - 107.01.7 - 17.10.05 - 0.2

Internal Standard Used: this compound

Table 2: Validation Parameters for Nitroimidazole Analysis in Bovine Muscle [1]

AnalyteFortification Levels (µg/kg)Average Accuracy (%)Decision Limit (CCα) (µg/kg)Detection Capability (CCβ) (µg/kg)
Dimetridazole0.5, 1.0, 1.5, 2.0, 2.596 - 1030.0 - 0.170.08 - 0.41

Internal Standard Used: Ronidazole-d3 (a closely related isotopically labeled nitroimidazole)

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical analytical workflow for the determination of dimetridazole residues using DMZ-d3 as an internal standard.

G Analytical Workflow for Dimetridazole Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Food Sample (e.g., Egg, Muscle) Spike 2. Spike with Known Amount of this compound Sample->Spike Extract 3. Solvent Extraction (e.g., Acetonitrile) Spike->Extract Cleanup 4. Purification / Cleanup (e.g., SPE, QuEChERS) Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate LC 6. LC Separation (C18 Column) Concentrate->LC MS 7. MS/MS Detection (SRM Mode) LC->MS Quant 8. Quantification (Ratio of DMZ / DMZ-d3) MS->Quant Result Final Result (µg/kg) Quant->Result

Caption: Workflow for Dimetridazole analysis using an internal standard.

Metabolic Pathway of Dimetridazole

The metabolism of dimetridazole can vary. In certain anaerobic bacteria, two distinct pathways have been identified depending on the organism's resistance to the drug. This diagram illustrates the reductive metabolic pathways.[12]

G Reductive Metabolic Pathways of Dimetridazole in Bacteria cluster_susceptible Susceptible Strain Pathway cluster_resistant Resistant Strain Pathway (nimA gene) DMZ Dimetridazole (1,2-dimethyl-5-nitroimidazole) Nitroso Nitroso-radical anion (Toxic Intermediate) DMZ->Nitroso Reduction Amine Amine Derivative (5-amino-1,2-dimethylimidazole) (Non-toxic) DMZ->Amine 6-electron reduction (5-nitroimidazole reductase) Azo Azo-dimer (5,5'-azobis-(1,2-dimethylimidazole)) Nitroso->Azo Dimerization

Caption: Metabolic fate of Dimetridazole in susceptible vs. resistant bacteria.

Conclusion

The prohibition of dimetridazole in food production underscores the importance of robust analytical methods in global food safety systems. This compound serves as an indispensable tool for analytical chemists, enabling the use of the highly accurate isotope dilution technique. Its role as an internal standard allows laboratories to overcome the inherent challenges of trace-level analysis in complex food matrices, ensuring that quantification is reliable and precise. The methodologies and data presented in this guide demonstrate that the combination of stable isotope-labeled standards and LC-MS/MS technology provides the necessary sensitivity and confidence to enforce regulatory limits and safeguard consumer health. As new challenges in food safety emerge, the principles highlighted here will continue to be fundamental to the development of next-generation analytical solutions.

References

Dimetridazole-d3 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Dimetridazole-d3, a deuterated internal standard essential for the accurate quantification of the veterinary drug dimetridazole in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines key purchasing information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and a logical workflow for sample analysis.

Introduction to this compound

This compound is a stable isotope-labeled form of dimetridazole, a nitroimidazole antibiotic used in veterinary medicine to treat protozoal and bacterial infections.[1] Due to concerns about its potential carcinogenicity, regulatory bodies worldwide have banned or strictly limited its use in food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for dimetridazole residues in food products. This compound serves as an ideal internal standard for mass spectrometry-based methods, such as GC-MS and LC-MS, as it shares a very similar chemical structure and physicochemical properties with the non-labeled analyte, but has a different molecular weight, allowing for its clear differentiation in a mass spectrometer.[2][3] This ensures accurate quantification by compensating for variations in sample preparation and instrument response.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound for research and analytical purposes. The following table summarizes key information from several prominent suppliers to aid in procurement. Please note that pricing and availability are subject to change and may require logging into the supplier's website for current information.

SupplierCAS NumberMolecular FormulaPurity/Isotopic EnrichmentAvailable Quantities
Clearsynth 64678-69-9C₅H₄D₃N₃O₂Purity by HPLC: 99.04%[1]1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1]
Simson Pharma 64678-69-9C₅H₄D₃N₃O₂Certificate of Analysis providedCustom Synthesis[4]
MedChemExpress 64678-69-9Not specifiedPurity: 99.87%[5]1 mg, 5 mg[5]
Cayman Chemical 64678-69-9C₅H₄D₃N₃O₂>99% deuterated forms (d1-d3)[2]500 µg, 1 mg, 5 mg[2]
Fisher Scientific Not specifiedNot specifiedNot specified0.01 g
ZeptoMetrix 64678-69-9Not specified100 µg/mL in methanol1 mL[]
GlpBio 64678-69-9C₅H₄D₃N₃O₂>99.00%Not specified[7]
WITEGA Laboratorien 64678-69-9Not specifiedNot specified10 mg[8]
LGC Standards 64678-69-9C₅ ²H₃ H₄ N₃ O₂98 atom % D, min 98% Chemical Purity[9]10 mg[4]
BOC Sciences 64678-69-9Not specified≥99%; ≥99% atom D[]10 mg, 25 mg[]
Pharmaffiliates 64678-69-9C₅H₄D₃N₃O₂Not specifiedNot specified[7]
Sigma-Aldrich 64678-69-9C₅D₃H₄N₃O₂Analytical standard grade10 mg

Experimental Protocol: Quantification of Dimetridazole in Biological Samples using LC-MS/MS

The following is a generalized, yet detailed, protocol for the determination of dimetridazole in biological matrices such as poultry tissue, eggs, or honey, using this compound as an internal standard. This protocol is synthesized from established methodologies.[10][11][12]

Materials and Reagents
  • Dimetridazole analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., silica or polymer-based)

  • Centrifuge tubes (15 mL and 50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dimetridazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dimetridazole stock solution with a suitable solvent (e.g., methanol or mobile phase).

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of approximately 10-100 ng/mL. The optimal concentration should be determined during method validation.

Sample Preparation
  • Homogenization: Homogenize 2-5 g of the tissue or egg sample. For honey samples, dissolution in water may be required.[13]

  • Spiking: Add a known volume of the this compound internal standard spiking solution to the homogenized sample.[12]

  • Extraction: Add 10 mL of an appropriate extraction solvent (e.g., ethyl acetate or acetonitrile with 1% formic acid).[11][12]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at 4000-5000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary): For complex matrices, a cleanup step may be required. Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant and wash with a non-eluting solvent. Elute the analytes with a suitable solvent.[11]

  • Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[14]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Dimetridazole: Monitor at least two transitions (e.g., quantifier and qualifier ions).

      • This compound: Monitor the corresponding transition, accounting for the +3 Da mass shift.

    • Optimize instrument parameters such as collision energy and cone voltage for maximum sensitivity.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Dimetridazole to the this compound against the concentration of the working standards.

  • Quantification: Determine the concentration of Dimetridazole in the samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Dimetridazole in biological samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Tissue, Egg) homogenization Homogenization sample->homogenization spiking Spiking with This compound homogenization->spiking extraction Solvent Extraction spiking->extraction cleanup SPE Cleanup (Optional) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms Inject data_analysis Data Processing & Quantification lcms->data_analysis result Final Concentration of Dimetridazole data_analysis->result

Workflow for Dimetridazole analysis using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of dimetridazole residues in various matrices. This guide provides researchers with the necessary information for its procurement and a detailed framework for its application in LC-MS/MS-based analytical methods. The provided workflow and experimental protocol can be adapted and validated for specific research needs, ensuring high-quality data in regulatory monitoring and food safety applications.

References

Technical Guide: Safety, Handling, and Application of Dimetridazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimetridazole-d3, a deuterated analog of the nitroimidazole antibiotic Dimetridazole. This document outlines the essential safety data, handling procedures, and experimental applications of this compound, with a focus on its use in research and development settings.

Safety Data Sheet (SDS) Overview

The following tables summarize the key safety and property information for this compound. It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 64678-69-9[1][2]
Molecular Formula C₅H₄D₃N₃O₂[1][3]
Molecular Weight 144.15 g/mol [2][3]
Appearance Solid[2]
Solubility DMSO: 50 mg/mL (346.86 mM)[1]
Melting Point Not determinedN/A
Boiling Point Not determinedN/A
Flash Point Not applicable[2]
Hazard Identification and Handling
Hazard CategoryGHS Classification and StatementsRecommended Precautions
Acute Toxicity Not classified. However, the parent compound, Dimetridazole, is harmful if swallowed.Avoid ingestion. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Skin Irritation (Category 2), H315: Causes skin irritation.Wear protective gloves and clothing.
Serious Eye Damage/Irritation Eye Irritation (Category 2A), H319: Causes serious eye irritation.Wear eye and face protection.
Respiratory Sensitization Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area.
Storage and Stability
ConditionRecommendation
Short-term Storage (1 month) -20°C
Long-term Storage (6 months) -80°C
Stability Stable under recommended storage conditions.
Incompatibilities Strong oxidizing agents.
Toxicological Information (for Dimetridazole)

Specific toxicity data for this compound is limited. The following data pertains to the parent compound, Dimetridazole. It is recommended to handle the deuterated form with the same precautions.

EndpointResultSpecies
Carcinogenicity Lung adenoma or carcinoma at 20 mg/kg bw/day; benign mammary tumors in rats at 10 and 20 mg/kg bw/day.[4]Mouse, Rat
Reproductive Toxicity No adverse effects on reproduction except for a decreased number of pups at 800 mg/kg bw/day.[5]Rat
Developmental Toxicity Decreased fetal weight at 100 mg/kg bw/day.[5]Rat
Genotoxicity Considered a possible genotoxic chemical, although in vivo studies have been negative.[5]In vitro/In vivo

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Dimetridazole in various matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantification of Dimetridazole in Bovine Muscle by LC-MS/MS

This protocol is adapted from established analytical methods for nitroimidazole residues.[6][7][8]

Objective: To accurately quantify the concentration of Dimetridazole in bovine muscle tissue using this compound as an internal standard.

Materials:

  • Bovine muscle tissue

  • Dimetridazole analytical standard

  • This compound (internal standard)

  • Ethyl acetate

  • Petroleum ether

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • LC-MS/MS system with an ESI source

Procedure:

  • Sample Preparation:

    • Homogenize 2 grams of bovine muscle tissue.

    • Spike the homogenate with a known concentration of this compound solution.

    • Add 10 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant (ethyl acetate layer).

    • Repeat the extraction step with another 10 mL of ethyl acetate.

    • Combine the supernatants.

  • Extract Cleanup:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of petroleum ether and 1 mL of 0.1% formic acid in water.

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Collect the aqueous (lower) layer containing the analytes.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the cleaned extract into the LC-MS/MS system.

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate Dimetridazole from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitor the precursor-to-product ion transitions for both Dimetridazole and this compound.

  • Quantification:

    • Prepare a calibration curve using standards of Dimetridazole with a constant concentration of this compound.

    • Calculate the concentration of Dimetridazole in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms

General Mechanism of Action of Nitroimidazole Antibiotics

Dimetridazole belongs to the nitroimidazole class of antibiotics. Their mechanism of action involves the intracellular reduction of the nitro group to form reactive cytotoxic intermediates that disrupt bacterial DNA and other macromolecules, leading to cell death. This activation is specific to anaerobic or microaerophilic environments.

G cluster_cell Anaerobic Bacterium Drug Dimetridazole (Prodrug) Activated_Drug Reduced Nitroimidazole (Reactive Intermediates) Drug->Activated_Drug Nitroreductase (Anaerobic Conditions) DNA Bacterial DNA Activated_Drug->DNA DNA Damage Macromolecules Other Cellular Macromolecules Activated_Drug->Macromolecules Damage Cell_Death Cell Death DNA->Cell_Death Macromolecules->Cell_Death

Caption: General mechanism of action of Dimetridazole in anaerobic bacteria.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Recent research has shown that Dimetridazole can inhibit the quorum-sensing (QS) system of Pseudomonas aeruginosa, a key regulator of its virulence.[9][10] This suggests a potential application of Dimetridazole in anti-virulence strategies.

G cluster_workflow Experimental Workflow: Assessing QS Inhibition Strain P. aeruginosa PAO1 Culture Treatment Incubate with Dimetridazole Strain->Treatment Protease_Assay Proteolysis Assay (e.g., on skim milk agar) Treatment->Protease_Assay Pyocyanin_Assay Pyocyanin Quantification Treatment->Pyocyanin_Assay Biofilm_Assay Biofilm Formation Assay Treatment->Biofilm_Assay Result Reduced Virulence Factor Production Protease_Assay->Result Pyocyanin_Assay->Result Biofilm_Assay->Result

Caption: Experimental workflow for evaluating the inhibition of P. aeruginosa quorum sensing by Dimetridazole.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet and should not be used for clinical or diagnostic purposes. Always adhere to institutional and regulatory safety guidelines when handling chemical compounds.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Dimetridazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimetridazole-d3 (DMZ-d3). DMZ-d3, a deuterated analog of the nitroimidazole antibiotic Dimetridazole, is commonly used as an internal standard in residue analysis of the parent compound in various matrices.[1] This protocol is applicable for the determination of DMZ-d3 in complex biological samples and serves as a foundational method for pharmacokinetic, metabolic, and residue monitoring studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of nitroimidazoles, including Dimetridazole, where this compound is often employed as an internal standard. These values demonstrate the expected performance of the described methodology.

ParameterMatrixValueReference
Recovery Salmon & Honey91.2 - 107.0%[2][3]
Egg85.6 - 118.3%[4]
Bovine Muscle96 - 103%[5]
Limit of Detection (LOD) Salmon & Honey0.05 - 0.2 µg/kg[2][3]
Repeatability (RSD) Egg< 6%[4]
Salmon & Honey1.7 - 17.1%[2][3]
Calibration Curve (r²) Egg0.993 - 0.995[4]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction Liquid-Liquid or QuEChERS Extraction Sample->Extraction Add Extraction Solvent Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Purify Extract Evaporation Evaporation & Reconstitution Cleanup->Evaporation Concentrate & Exchange Solvent LC Liquid Chromatography Separation Evaporation->LC Inject Sample MS Tandem Mass Spectrometry Detection LC->MS Eluent Transfer Quantification Quantification MS->Quantification Acquire Data Reporting Reporting Quantification->Reporting Generate Results

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices.

a. Extraction from Egg Matrix (QuEChERS Method) [4]

  • Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

  • Spike with the appropriate concentration of this compound standard solution.

  • Add 10 mL of acetonitrile containing 5% formic acid and shake for 1 minute.

  • Add a QuEChERS extraction pouch and shake vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes at 10°C.

  • Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube.

  • Add 0.6 mL of water and vortex to mix.

b. Extraction from Salmon or Honey (Liquid-Liquid Extraction with SPE Cleanup) [2][3]

  • Homogenize 10 g of the sample.

  • Extract the sample with ethyl acetate.

  • Perform a cleanup step using a silica solid-phase extraction (SPE) cartridge.

  • Elute the analyte from the SPE cartridge.

c. Final Sample Preparation

  • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 0.1% formic acid in water/methanol).[6]

  • Vortex to dissolve the residue.

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 mm x 3 mm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Methanol or Acetonitrile.[2][7]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 - 20 µL.

b. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][7]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2]

  • Ion Source Temperature: Dependent on the instrument, typically 120 - 150°C.

  • Desolvation Temperature: Dependent on the instrument, typically 350 - 500°C.

  • Collision Gas: Argon.

SRM Transitions for this compound:

While specific transitions should be optimized in the laboratory, a common precursor ion for Dimetridazole is m/z 142 [M+H]+.[7] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming three deuterium atoms, the precursor ion would be m/z 145. Product ions would be determined by fragmentation of the parent molecule.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process using an internal standard like this compound.

Internal Standard Quantification cluster_analyte Analyte (e.g., Dimetridazole) cluster_is Internal Standard (this compound) cluster_calc Calculation Analyte_Peak Analyte Peak Area Ratio Peak Area Ratio (Analyte/IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area IS_Peak->Ratio Concentration Analyte Concentration Ratio->Concentration Plot against Cal_Curve Calibration Curve Cal_Curve->Concentration Determine from

Caption: Quantification using an internal standard.

References

Application Note: Quantitative Analysis of Dimetridazole in Research Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Dimetridazole (DMZ) in scientific research samples. To ensure high accuracy and precision, this protocol employs Dimetridazole-d3 (DMZ-d3) as an internal standard, mitigating potential matrix effects and variability during sample preparation and analysis. The method involves a liquid-liquid extraction followed by solid-phase extraction for sample cleanup, with an optional derivatization step to improve chromatographic performance. The subsequent analysis is performed on a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Dimetridazole.

Introduction

Dimetridazole is a nitroimidazole compound that has been investigated for various biological activities. Accurate quantification of this compound in complex biological matrices is crucial for preclinical and research studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for analyte loss during sample processing and variations in instrument response.[1][2] This application note provides a comprehensive protocol for the extraction, derivatization (optional), and GC-MS analysis of Dimetridazole.

Experimental Protocol

Materials and Reagents
  • Dimetridazole (analytical standard)

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Toluene (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium hydroxide

  • Dichloromethane

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatization agent)

  • Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica, 500 mg, 3 mL)

  • Phosphate buffer (pH 6.0)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation

A multi-step process involving extraction and purification is employed to isolate Dimetridazole from the sample matrix.

  • Homogenization and Spiking:

    • Accurately weigh 1 g of the homogenized research sample into a polypropylene centrifuge tube.

    • Spike the sample with an appropriate amount of this compound internal standard solution.

    • Vortex for 30 seconds and let it equilibrate for 15 minutes.

  • Liquid-Liquid Extraction:

    • Add 5 mL of ethyl acetate to the sample tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) Cleanup: [1]

    • Condition an aminopropyl SPE cartridge by passing 5 mL of n-hexane followed by 5 mL of a toluene:n-hexane (1:1, v/v) mixture. Do not allow the cartridge to dry.

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2 mL of toluene:n-hexane (1:1, v/v) and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of toluene:n-hexane (1:1, v/v) and discard the eluate.

    • Elute the analyte with 5 mL of dichloromethane:methanol (95:5, v/v).

    • Collect the eluate and evaporate to dryness under nitrogen.

Derivatization (Optional)

For certain matrices or to improve peak shape and sensitivity, a derivatization step can be performed. This step converts polar functional groups into less polar and more volatile derivatives.[3]

  • To the dry residue from the SPE cleanup, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for individual instruments.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 280°C[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 200°C at 5°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes[3]

    • Injection Volume: 1 µL

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data for Dimetridazole and its internal standard are presented in the tables below.

Table 1: GC-MS Retention Times and Selected Ions for Monitoring

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimetridazole (DMZ)~ 10.514111298
This compound (DMZ-d3)~ 10.414599-

Retention times are approximate and may vary depending on the GC system and column conditions.

Table 2: Method Validation Parameters (Representative Data)

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 10%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

G cluster_0 Sample Preparation cluster_1 Analysis A Sample Homogenization B Spiking with DMZ-d3 A->B C Liquid-Liquid Extraction B->C D Solid-Phase Extraction C->D E Derivatization (Optional) D->E F GC-MS Injection E->F G Data Acquisition (SIM) F->G H Quantification G->H

Caption: Experimental workflow for the GC-MS analysis of Dimetridazole.

G Analyte Dimetridazole (DMZ) GCMS GC-MS System Analyte->GCMS IS This compound (DMZ-d3) IS->GCMS Data Quantitative Data GCMS->Data Ratio of Responses

Caption: Logical relationship of analytical components for quantification.

References

Application Notes: Quantification of Dimetridazole in Eggs using Dimetridazole-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimetridazole (DMZ) is a nitroimidazole antibiotic that has been utilized in veterinary medicine, particularly in poultry, for the treatment and prevention of protozoal infections.[1][2] However, due to concerns over its potential carcinogenicity, its use in food-producing animals is prohibited in many jurisdictions, leading to strict regulations regarding its residue levels in food products such as eggs.[3] This application note details a robust and sensitive method for the quantification of Dimetridazole in whole eggs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dimetridazole-d3 (DMZ-d3) as an internal standard for accurate quantification.[4] The use of an isotopically labeled internal standard is crucial for correcting matrix effects and variations during sample preparation and analysis.

Principle

This method involves the extraction of Dimetridazole and the this compound internal standard from homogenized egg samples. The extract is then subjected to a cleanup procedure to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, to ensure high selectivity and sensitivity. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Dimetridazole (DMZ) standard

  • This compound (DMZ-d3) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Ethyl acetate, HPLC grade[1][5]

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange) or QuEChERS extraction salts[6][7]

  • 0.22 µm syringe filters

Equipment

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • SPE manifold (if applicable)

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Homogenized Egg Sample Spike Spike with this compound Sample->Spike Add Internal Standard Extraction Liquid-Liquid Extraction (e.g., Acetonitrile) Spike->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Cleanup SPE or QuEChERS Centrifuge1->Cleanup Evaporation Evaporation to Dryness Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filter Filtration Reconstitution->Filter LCMS LC-MS/MS Analysis Filter->LCMS Quantification Quantification LCMS->Quantification Peak Area Ratio Report Final Report Quantification->Report

Caption: Experimental workflow for the quantification of Dimetridazole in eggs.

Detailed Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dimetridazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in the extraction solvent.

Sample Preparation
  • Homogenization: Homogenize whole eggs using a blender to obtain a uniform matrix.

  • Extraction:

    • Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.[7]

    • Spike the sample with the this compound internal standard solution and vortex for 30 seconds. Allow it to stand for 15 minutes.[7]

    • Add 10 mL of acetonitrile (containing 5% formic acid) and shake vigorously for 1 minute.[7]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl), shake for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes.[7]

  • Cleanup (Pass-through SPE):

    • Transfer an aliquot of the supernatant to a clean tube.

    • Load the extract onto a lipid removal cartridge (e.g., Captiva EMR—Lipid) and collect the eluate.[7]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Dimetridazole: Monitor appropriate precursor and product ions (e.g., m/z 142 -> [product ion]).[8]

      • This compound: Monitor appropriate precursor and product ions (e.g., m/z 145 -> [product ion]).[8]

    • Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of Dimetridazole in eggs.

Table 1: Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.1 - 0.5 µg/kg[1][6][9]
Limit of Quantification (LOQ)0.5 - 1.0 µg/kg[1]

Table 2: Recovery and Precision Data

Spiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD, %)Reference
185.6 - 118.3< 6[7]
577 - 92< 15[6][7]
1088 - 111< 15[4][7]

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an internal standard is depicted below.

Quantification cluster_measurement LC-MS/MS Measurement cluster_calculation Calculation Analyte_Peak Analyte Peak Area (Dimetridazole) Ratio Peak Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak Internal Standard Peak Area (this compound) IS_Peak->Ratio Concentration Final Concentration Ratio->Concentration Cal_Curve Calibration Curve Cal_Curve->Concentration Interpolation

Caption: Quantification logic using the internal standard method.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of Dimetridazole in eggs. The protocol, including a robust sample preparation procedure and optimized instrumental analysis, demonstrates excellent accuracy, precision, and low detection limits, making it suitable for regulatory monitoring and food safety applications. The use of an isotopically labeled internal standard is essential for mitigating matrix effects and ensuring the high quality of the analytical results.

References

Application Notes and Protocols: Preparation and Storage of Dimetridazole-d3 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Dimetridazole-d3 stock solutions, intended for use as an internal standard in analytical applications such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] this compound is a deuterated form of Dimetridazole, a nitroimidazole antibiotic.[3]

Data Summary

The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (346.86 mM)Ultrasonic bath and warming to 37°C may be required to aid dissolution.[1]
Acetone100 µg/mLAvailable as a pre-made solution.[4]
Methanol100 µg/mLAvailable as a pre-made solution.[5]
0.1% Formic AcidVariousUsed as a solvent for preparing analytical reference standards for LC-MS/MS.[6]

Table 2: Storage Conditions and Stability of this compound

FormStorage TemperatureStorage Duration
Solid 2-8°C (Refrigerator)Long-term storage.[2][7]
Stock Solution -80°CUp to 6 months.[1][3]
-20°CUp to 1 month.[1][3]
-20°C (in the dark)Can have a shelf life of up to 5 years.[8]
4°CShort-term use within one week is possible for aliquots.[9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Ultrasonic bath

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Cryogenic vials for aliquoting

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a volumetric flask.

    • Add a portion of DMSO to the flask.

    • Vortex the mixture thoroughly.

    • To aid dissolution for higher concentrations, heat the tube to 37°C and oscillate in an ultrasonic bath for a period of time.[1]

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the final desired volume and mix thoroughly.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in cryogenic vials.[1][3]

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]

Protocol 2: Preparation of Working Solutions for Analytical Standards

This protocol outlines the preparation of diluted working solutions from a high-concentration stock solution for use in creating calibration curves for analytical methods.

Materials:

  • This compound stock solution (from Protocol 1)

  • Appropriate solvent for dilution (e.g., methanol, acetone, or 0.1% formic acid)[4][5][6]

  • Calibrated pipettes and tips

  • Volumetric flasks

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the chosen solvent to achieve the desired concentrations for the working standards.

  • Example Dilution Series: To prepare a set of calibration standards, a series of dilutions can be made from a working solution. For instance, a stock solution can be diluted to create working solutions, which are then used to prepare calibration standards for a quantification range.[8]

  • Storage of Working Solutions: If not used immediately, store the working solutions at 4°C for short-term use.[8] For longer-term storage, refer to the stability data in Table 2. It is recommended to prepare fresh working solutions daily.[10]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage & Use weigh Weigh Solid This compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve sonicate Ultrasonicate & Warm (if necessary) dissolve->sonicate adjust Adjust to Final Volume dissolve->adjust sonicate->adjust aliquot Aliquot into Cryogenic Vials adjust->aliquot store Store at -80°C or -20°C aliquot->store use Use for Preparing Working Solutions store->use

Caption: Workflow for the preparation and storage of this compound stock solutions.

storage_guidelines cluster_solid Solid Compound cluster_solution Stock Solution solid_storage Store at 2-8°C (Long-term) long_term -80°C (Up to 6 months) short_term -20°C (Up to 1 month) short_use 4°C (Up to 1 week) short_term->short_use very_long_term -20°C in the dark (Up to 5 years) start This compound start->solid_storage start->long_term start->short_term start->very_long_term

References

Application Notes and Protocols for the Analysis of Dimetridazole-d3 in Poultry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimetridazole (DMZ) is a nitroimidazole drug historically used in veterinary medicine to treat and prevent protozoal infections in poultry, such as histomoniasis (blackhead disease) in turkeys.[1][2] Due to concerns about its potential carcinogenic effects, its use in food-producing animals has been banned or restricted in many countries.[2][3] Consequently, sensitive and reliable analytical methods are required to monitor for DMZ residues in poultry products to ensure food safety. Dimetridazole-d3 (DMZ-d3) is a deuterated analog of DMZ and is the preferred internal standard for quantitative analysis due to its similar chemical and physical properties to the analyte, which helps to correct for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the analysis of DMZ residues in poultry tissues and eggs using DMZ-d3 as an internal standard, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the determination of Dimetridazole in poultry.

Table 1: Method Performance Characteristics for Dimetridazole (DMZ) and its Metabolite HMMNI

ParameterMatrixConcentration RangeRecovery (%)Intra-day RSD (%)Inter-day RSD (%)Reference
Linearity (r²)Tissues and Egg1 - 100 ng/g---[2][4]
LODTissues and Egg0.5 ng/g---[4]
LOQTissues and Egg1.0 ng/g---[4]
RecoveryTissues and Egg-84.90 - 103.01< 10< 15[4]

Table 2: Recovery Data for Dimetridazole (DMZ) using Deuteriated DMZ as Internal Standard

MatrixSpiked Level (ng/g)Internal Standard Corrected Recovery (%)RSD (%)Absolute Recovery (%)Reference
Liver593 - 1021.2 - 7.7~80[1][5]
Liver1093 - 1021.2 - 7.7~80[1][5]
Liver2093 - 1021.2 - 7.7~80[1][5]
Muscle593 - 1021.2 - 7.7~80[1][5]
Eggs593 - 1021.2 - 7.7~80[1][5]

Table 3: HPLC Method Performance for Dimetridazole and Metronidazole

MatrixSpiked Level (ng/g)Average Recovery (%)Coefficient of Variation (%)Detection LimitReference
Muscle, Liver, Eggs1082 - 94< 102 ng/g[6]
Muscle, Liver, Eggs2082 - 94< 102 ng/g[6]
Serum---5 ng/mL[6]

Experimental Protocols

This section details the methodologies for the analysis of Dimetridazole residues in poultry, incorporating this compound as an internal standard.

Protocol 1: LC-MS/MS Analysis of Dimetridazole and its Metabolite HMMNI in Poultry Tissues and Eggs

This protocol is based on a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[2][4]

1. Materials and Reagents

  • Dimetridazole (DMZ) standard

  • This compound (DMZ-d3) internal standard

  • 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) standard

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Methanol (LC-MS grade)

  • Ammonia solution

  • Water (LC-MS grade)

  • MCX solid-phase extraction (SPE) cartridges

  • 0.22 µm syringe filters

2. Sample Preparation

  • Tissue Samples (Muscle, Liver, Kidney, Sebum):

    • Weigh 2.0 g of homogenized tissue into a 15 mL centrifuge tube.

    • Spike with an appropriate amount of DMZ-d3 internal standard solution.

    • Add 10 mL of ethyl acetate.

    • Vortex and oscillate for 10 minutes.

    • Centrifuge at 8,000 rpm for 5 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process and combine the supernatants.

    • Evaporate the combined supernatant to dryness under a stream of nitrogen.

    • Re-dissolve the residue in 3 mL of water containing 0.1% formic acid.

    • Add 5 mL of n-hexane, vortex, and centrifuge.

    • Collect the lower aqueous layer for SPE cleanup.

  • Egg Samples:

    • Weigh 4.0 g of homogenized egg into a 15 mL centrifuge tube.

    • Spike with DMZ-d3 internal standard.

    • Follow steps 3-7 as for tissue samples.

    • Re-dissolve the residue in 1 mL of the initial mobile phase.

    • Add 5 mL of n-hexane, vortex, and centrifuge.

    • Collect the lower layer for analysis.

3. Solid-Phase Extraction (SPE) Cleanup (for Tissue Extracts)

  • Condition an MCX SPE cartridge.

  • Load the aqueous extract from the tissue sample preparation.

  • Wash the cartridge.

  • Elute the analytes with methanol containing 5% ammonia.

  • Evaporate the eluate to dryness with nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm membrane prior to HPLC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient of water with 2 mM ammonium acetate and methanol.[7]

    • Flow Rate: 0.35 mL/min.[7]

    • Column Temperature: 45°C.[7]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Ions to Monitor: For DMZ, the [M+H]+ ion is at m/z 142, and for DMZ-d3, it is at m/z 145.[1][5]

Protocol 2: GC-ECNI-MS Analysis of Dimetridazole in Poultry Tissues

This protocol utilizes gas chromatography with electron capture negative ionization mass spectrometry.[3]

1. Materials and Reagents

  • Dimetridazole (DMZ) standard

  • This compound (DMZ-d3) internal standard

  • Secnidazole (SNZ) internal standard

  • Toluene

  • n-Hexane

  • Amine solid-phase extraction (SPE) columns

  • N,O-Bis(trimethylsilyl)acetamide (BSA) for derivatization

2. Sample Preparation

  • Homogenize the poultry tissue sample.

  • Add DMZ-d3 and SNZ as internal standards.

  • Extract with toluene.

  • Mix the organic extract with n-hexane.

3. Solid-Phase Extraction (SPE) Cleanup

  • Apply the extract to an amine SPE column.

  • Elute the analytes.

4. Derivatization and GC-MS Analysis

  • Derivatize the extract with BSA.

  • Analyze using GC-ECNI-MS.

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample Poultry Tissue/Egg Homogenate spike Spike with this compound sample->spike extract Solvent Extraction (e.g., Ethyl Acetate) spike->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute l_l_extract Liquid-Liquid Extraction (n-Hexane) reconstitute->l_l_extract spe Solid-Phase Extraction (SPE) (for tissues) l_l_extract->spe Tissues lcmsms LC-MS/MS Analysis l_l_extract->lcmsms Eggs spe->lcmsms

Caption: Workflow for LC-MS/MS analysis of Dimetridazole in poultry.

experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_cleanup_gc Cleanup cluster_analysis_gc Analysis sample_gc Poultry Tissue Homogenate spike_gc Spike with Internal Standards (DMZ-d3, SNZ) sample_gc->spike_gc extract_gc Toluene Extraction spike_gc->extract_gc mix_hexane Mix with n-Hexane extract_gc->mix_hexane spe_gc Amine SPE Cleanup mix_hexane->spe_gc derivatize Derivatization with BSA spe_gc->derivatize gcms GC-ECNI-MS Analysis derivatize->gcms

Caption: Workflow for GC-ECNI-MS analysis of Dimetridazole in poultry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Conditions for Dimetridazole-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic separation of Dimetridazole (DMZ) and its deuterated internal standard, Dimetridazole-d3 (DMZ-d3).

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an internal standard for Dimetridazole analysis?

A1: this compound is an ideal internal standard (IS) because it is a stable isotope-labeled version of the analyte, Dimetridazole. This means it has nearly identical chemical and physical properties. It will co-elute with the analyte and experience similar ionization and matrix effects during LC-MS/MS analysis.[1][2][3] This co-behavior allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and reliable quantification.

Q2: What is a typical starting point for an HPLC or UPLC method for Dimetridazole separation?

A2: A common starting point is a reversed-phase liquid chromatography (RPLC) method using a C18 column.[1][4] The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid or ammonium formate to improve peak shape and ionization efficiency.[5] A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to ensure good separation and peak shape.

Q3: Should Dimetridazole and this compound be chromatographically separated from each other?

A3: No, for quantification using mass spectrometry, Dimetridazole and its deuterated internal standard are expected to co-elute (have the same retention time). The mass spectrometer differentiates them based on their mass-to-charge ratio (m/z). The goal of the chromatography is to separate the analyte/internal standard pair from other matrix components that could cause interference.

Q4: What are the common mass spectrometry (MS) settings for detecting DMZ and DMZ-d3?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.[1][6] Detection is typically performed in positive ion mode using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[1] Specific precursor and product ion transitions are monitored for both the analyte and the internal standard to ensure selectivity and sensitivity.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during method development and routine analysis.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible CauseRecommended Solution
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For amine-containing compounds like Dimetridazole, adding a small amount of formic acid (e.g., 0.1%) can significantly improve peak shape by ensuring the analyte is in a single ionic form.[5]
Secondary Interactions Ensure the use of a high-quality, end-capped C18 column to minimize interactions between the analyte and residual silanol groups on the stationary phase.
Sample Solvent Mismatch The sample solvent should be as close in composition to the initial mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion. Reconstitute the final sample extract in the initial mobile phase.[8]
Problem: Low Signal Intensity or Poor Sensitivity
Possible CauseRecommended Solution
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures, gas flows). Ensure the mobile phase additive is appropriate for positive ion mode (e.g., formic acid, ammonium formate).[5]
Matrix Effects (Ion Suppression) Improve sample cleanup procedures. Methods like solid-phase extraction (SPE) or QuEChERS can effectively remove interfering matrix components.[9][10] Diluting the sample may also mitigate ion suppression.
Incorrect MRM Transitions Verify the precursor and product ion m/z values for both Dimetridazole and this compound by infusing a standard solution directly into the mass spectrometer.
Low Injection Volume Increase the injection volume, but be mindful of potential peak shape distortion if the sample solvent is stronger than the mobile phase.
Problem: High Backpressure
Possible CauseRecommended Solution
Column or Frit Blockage Reverse-flush the column (if permitted by the manufacturer). If the pressure remains high, the column may need to be replaced. Always use an in-line filter and ensure samples are filtered or centrifuged before injection.
Precipitation in the System If using buffered mobile phases, ensure the organic solvent concentration does not cause the buffer salts to precipitate. Flush the system with water to dissolve any precipitated salts.
Low Column Temperature Increasing the column temperature will decrease the viscosity of the mobile phase and subsequently lower the backpressure.

Experimental Protocols

Example LC-MS/MS Method Protocol

This protocol provides a robust starting point for the analysis of Dimetridazole. Optimization may be required based on the specific instrument and sample matrix.

1. Preparation of Standards and Reagents:

  • Prepare individual stock solutions of Dimetridazole and this compound (e.g., 1 mg/mL) in methanol.[10]

  • Create a combined working standard solution and a separate internal standard spiking solution by diluting the stock solutions in the initial mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Instrument: UPLC/HPLC system coupled to a tandem mass spectrometer.

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm (or equivalent).[5]

  • Mobile Phase: Gradient elution with Mobile Phase A and B.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Example Transitions: (Note: These should be optimized on your specific instrument)

    • Dimetridazole (DMZ): Optimize for [M+H]+ and major fragments

    • This compound (DMZ-d3): Optimize for [M+H]+ and major fragments

  • Source Parameters: Optimize gas flows, temperatures, and voltages according to manufacturer recommendations.

Data Presentation: Example Method Parameters

ParameterCondition
Column Reversed-Phase C18, 50 x 2.1 mm, 1.7 µm[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 mL/min[5]
Gradient 0-2 min: 0% to 20% B[5]
Column Temp. 40 °C
Ionization ESI Positive
Detection Tandem Mass Spectrometry (MS/MS)

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows for method troubleshooting and analysis.

G start Suboptimal Peak Observed p1 Poor Peak Shape? start->p1 p2 Low Intensity? start->p2 p3 Retention Time Shift? start->p3 s1_cause Causes: - Column Degradation - Sample Solvent Mismatch - Inappropriate pH p1->s1_cause Yes s2_cause Causes: - Ion Suppression - Poor Ionization - Low Concentration p2->s2_cause Yes s3_cause Causes: - Mobile Phase Inconsistency - Column Temperature Fluctuation - Column Equilibration Issue p3->s3_cause Yes s1_sol Solutions: - Replace Column - Match Sample/Mobile Phase - Adjust Mobile Phase pH s1_cause->s1_sol end_node Problem Resolved s1_sol->end_node s2_sol Solutions: - Improve Sample Cleanup - Optimize MS Source - Check Standard Dilutions s2_cause->s2_sol s2_sol->end_node s3_sol Solutions: - Prepare Fresh Mobile Phase - Check Column Oven - Increase Equilibration Time s3_cause->s3_sol s3_sol->end_node

Caption: Troubleshooting workflow for common chromatographic issues.

G prep 1. Sample Preparation (e.g., Extraction, Cleanup) spike 2. Internal Standard Spiking (Add DMZ-d3) prep->spike analysis 3. LC-MS/MS Analysis spike->analysis integration 4. Peak Integration (DMZ and DMZ-d3) analysis->integration ratio 5. Calculate Peak Area Ratio (DMZ / DMZ-d3) integration->ratio quant 6. Quantify Concentration (Using Calibration Curve) ratio->quant

Caption: General analytical workflow for Dimetridazole quantification.

References

Validation & Comparative

Navigating the Labyrinth of Dimetridazole-d3 Quantification: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Dimetridazole, with a focus on the use of its deuterated internal standard, Dimetridazole-d3. We delve into the performance of various techniques, presenting supporting experimental data to offer a clear and objective overview for your analytical considerations.

This compound serves as a critical internal standard for the quantification of dimetridazole, a nitroimidazole antiprotozoal agent, typically by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard is a widely accepted practice to improve the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample processing and analysis.

Performance Metrics: A Head-to-Head Comparison

The validation of an analytical method is crucial to ensure reliable and reproducible results. Key parameters in this validation are accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision evaluates the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD).

The following tables summarize the accuracy and precision data for Dimetridazole quantification from various studies, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique for this purpose.

Table 1: Accuracy (% Recovery) of Dimetridazole Quantification using LC-MS/MS
Biological MatrixSpiking LevelMean Recovery (%)Reference
Bovine Muscle0.5 - 2.5 µg/kg96 - 103[3][4][5]
Poultry Liver5, 10, 20 ng/g93 - 102[6]
Poultry Muscle5 ng/g93 - 102[6]
Eggs5 ng/g93 - 102[6]
Broiler Tissues & Eggs1, 10, 100 ng/g84.90 - 103.01[7][8]
Table 2: Precision (% RSD) of Dimetridazole Quantification using LC-MS/MS
Biological MatrixSpiking LevelIntra-day RSD (%)Inter-day RSD (%)Reference
Poultry Liver5, 10, 20 ng/g< 7.7Not Reported[6]
Poultry Muscle5 ng/g< 7.7Not Reported[6]
Eggs5 ng/g< 7.7Not Reported[6]
Broiler Tissues & Eggs1, 10, 100 ng/g< 10< 15[7][8]

Under the Microscope: A Look at Alternative Analytical Methods

While LC-MS/MS is a dominant technique, other methods have also been employed for the determination of Dimetridazole. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive and selective method, particularly with electron capture negative ionization (ECNI), has been developed for the analysis of Dimetridazole in various animal tissues.[9]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method has been used for the determination of Dimetridazole in animal feedstuffs and premixes. An interlaboratory comparison of an HPLC-UV method reported a repeatability of 4.0 mg/kg for contents between 20-190 mg/kg and a recovery of 99%.[2]

The Crucial First Step: A Comparative Look at Sample Preparation

The journey from a complex biological matrix to a clean sample ready for instrumental analysis is a critical stage that significantly impacts the accuracy and precision of the final results. Two prevalent sample preparation techniques for Dimetridazole analysis are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Solid-Phase Extraction (SPE): This traditional method is known for its ability to provide a cleaner extract by effectively removing impurities.[1] However, it can be more time-consuming and may lead to the loss of certain polar analytes.[1]

QuEChERS: This newer technique has gained popularity due to its simplicity, speed, and reduced solvent consumption.[1][10] While generally providing good recovery, the cleanup effectiveness might be lower compared to SPE, which can sometimes lead to more pronounced matrix effects.[11] A comparative study on 5-nitroimidazoles in honey found that a specific SPE method showed a 35.35% higher extraction efficiency than a QuEChERS method.[12]

The choice between SPE and QuEChERS often depends on the specific matrix, the required level of cleanliness, and the available resources.

Visualizing the Workflow: From Sample to Result

To better illustrate the analytical process, the following diagram outlines a typical experimental workflow for the quantification of Dimetridazole using an internal standard like this compound, comparing the SPE and QuEChERS sample preparation pathways.

cluster_0 Sample Preparation cluster_1 QuEChERS Pathway cluster_2 SPE Pathway cluster_3 Analysis Sample Homogenized Biological Sample (e.g., tissue, egg) Spike Spike with this compound (Internal Standard) Sample->Spike QuEChERS_Extraction Extraction with Acetonitrile and QuEChERS salts Spike->QuEChERS_Extraction QuEChERS Method SPE_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate, Toluene) Spike->SPE_Extraction SPE Method QuEChERS_Cleanup Dispersive SPE (d-SPE) Cleanup (e.g., PSA, C18) QuEChERS_Extraction->QuEChERS_Cleanup Centrifugation & Supernatant Transfer LCMS LC-MS/MS Analysis QuEChERS_Cleanup->LCMS SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup (e.g., Silica, Alumina) SPE_Extraction->SPE_Cleanup Evaporation & Reconstitution SPE_Cleanup->LCMS Data Data Acquisition & Processing (Quantification against Internal Standard) LCMS->Data Result Final Concentration of Dimetridazole Data->Result

A comparative workflow for Dimetridazole quantification.

Detailed Experimental Protocols

A robust and reliable analytical method is built on a well-defined experimental protocol. Below is a generalized protocol for the quantification of Dimetridazole in animal tissues using LC-MS/MS with this compound as an internal standard.

1. Reagents and Materials

  • Dimetridazole and this compound analytical standards

  • HPLC-grade solvents (e.g., acetonitrile, methanol, ethyl acetate, toluene)

  • Formic acid

  • Ultrapure water

  • QuEChERS extraction salts and d-SPE sorbents (e.g., PSA, C18, MgSO4)

  • SPE cartridges (e.g., silica, alumina)

  • Homogenizer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Vortex mixer

  • LC-MS/MS system

2. Standard Solution Preparation

  • Prepare individual stock solutions of Dimetridazole and this compound in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions by serial dilution of the stock solutions.

  • Prepare a spiking solution of this compound at a known concentration.

3. Sample Preparation

  • Homogenization: Homogenize a known weight of the tissue or egg sample.

  • Internal Standard Spiking: Spike a measured aliquot of the homogenate with a known amount of the this compound internal standard solution.

  • Extraction and Cleanup (Choose one pathway):

    • QuEChERS Method:

      • Add acetonitrile and QuEChERS extraction salts to the spiked sample.

      • Vortex vigorously and centrifuge.

      • Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like PSA and C18.

      • Vortex and centrifuge again.

      • The resulting supernatant is ready for LC-MS/MS analysis.

    • SPE Method:

      • Perform a liquid-liquid extraction of the spiked sample using a solvent such as ethyl acetate or toluene.[3][4][6]

      • Evaporate the organic extract to dryness.

      • Reconstitute the residue in a suitable solvent.

      • Load the reconstituted sample onto a pre-conditioned SPE cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analyte of interest with an appropriate solvent.

      • Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution program. The mobile phase typically consists of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both Dimetridazole and this compound in Multiple Reaction Monitoring (MRM) mode.

5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of Dimetridazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of Dimetridazole in the samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The accurate and precise quantification of Dimetridazole is achievable through well-validated analytical methods, with LC-MS/MS coupled with the use of a deuterated internal standard like this compound being the gold standard. The choice of the sample preparation method, whether the rapid QuEChERS approach or the more traditional SPE, should be guided by the specific requirements of the analysis, including the complexity of the matrix and the desired level of data quality. By understanding the performance characteristics and experimental protocols of these methods, researchers can confidently select and implement the most appropriate strategy for their analytical needs, ensuring the generation of reliable and defensible data.

References

A Comparative Guide to Determining the Limit of Detection and Quantification for Dimetridazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Dimetridazole-d3, a deuterated internal standard used in the quantitative analysis of the antiprotozoal agent Dimetridazole. The content is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental protocols to ensure analytical method robustness and accuracy.

This compound is primarily utilized as an internal standard to correct for variations during sample preparation and instrumental analysis in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][2]. While the LOD and LOQ are critical parameters for the target analyte (Dimetridazole), understanding the detection capabilities for the internal standard itself is crucial for method development and validation, ensuring its signal is stable and well above the instrumental noise floor.

Methodologies for LOD and LOQ Determination

Several internationally recognized methods are available for determining the LOD and LOQ. The choice of method can depend on the specific requirements of the laboratory and the nature of the analytical instrument.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a widely adopted approach recommended by the International Council for Harmonisation (ICH). The LOD and LOQ are calculated using the standard deviation of the response (σ), which can be determined from the y-intercepts of regression lines, and the slope (S) of the calibration curve[3].

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Based on Signal-to-Noise Ratio (S/N): This method involves the direct comparison of the analytical signal height to the background noise level. It is a practical approach, especially for chromatographic methods where noise can be readily measured[4].

    • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable[4][5].

    • LOQ: A signal-to-noise ratio of 10:1 is typically required for reliable quantification[4][5].

  • Based on the Standard Deviation of the Blank: This method involves measuring replicates of a blank sample (a matrix sample known to contain no analyte) and calculating the standard deviation of the responses[6][7].

    • Limit of Blank (LoB): Mean of Blank + 1.645 * (Standard Deviation of Blank)[6][7].

    • LOD: LoB + 1.645 * (Standard Deviation of a low-concentration sample)[6][7].

    • LOQ: Often defined as 10 times the standard deviation of the blank[4].

Comparative Performance Data

While the LOD and LOQ are not typically reported for the internal standard itself in routine analysis, the performance of analytical methods using this compound provides an indirect measure of its effectiveness. The following table summarizes the LOD and LOQ values achieved for the target analyte, Dimetridazole, in various studies that employed its deuterated internal standard.

AnalyteInternal StandardMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
DimetridazoleThis compoundSalmon, HoneyLC-MS/MS0.05 - 0.2 µg/kgNot Specified
DimetridazoleThis compoundPoultry, Porcine TissuesGC-ECNI-MS< 1 µg/kg (ppb level)Not Specified
DimetridazoleHMMNIBroiler Tissues, EggHPLC-MS/MS0.5 ng/g (0.5 µg/kg)1 ng/g (1 µg/kg)
DimetridazoleRonidazole-d3Bovine MuscleLC-MS/MSCCβ*: 0.38 - 0.5 µg/kgNot Specified

*Note: CCβ (Detection Capability) is a parameter defined by the European Union Decision 2002/657/EC and is a concept related to the limit of detection[2][8].

Alternative Internal Standards

While this compound is a common choice, other internal standards have been used for the analysis of nitroimidazoles. The selection depends on commercial availability, cost, and similarity to the analyte of interest.

Internal StandardTarget AnalytesReference
This compound Dimetridazole, Metronidazole[9][10]
Ronidazole-d3 Ronidazole, Dimetridazole, Metronidazole[8][11]
Secnidazole (SNZ) Dimetridazole, Metronidazole[10]
Metronidazole-¹³C₂,¹⁵N₂ Metronidazole[9]

Experimental Protocol: LOD/LOQ Determination for this compound via Calibration Curve Method

This protocol outlines a general procedure for determining the instrumental LOD and LOQ for this compound using LC-MS/MS.

1. Materials and Reagents:

  • This compound certified reference standard.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid (≥98%).

  • Appropriate volumetric flasks and pipettes.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a primary stock solution.

  • Working Stock Solution (e.g., 1 µg/mL): Perform a serial dilution of the primary stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile).

  • Calibration Standards: Prepare a series of low-concentration calibration standards by further diluting the working stock solution. For LOD/LOQ determination, these should be near the expected limit of detection (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL).

3. LC-MS/MS Instrumentation and Conditions (Typical):

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 15 cm x 2.1 mm, 3 µm particle size)[12].

  • Mobile Phase A: 0.1% formic acid in water[12].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[12].

  • Gradient: A suitable gradient to ensure proper separation and peak shape.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM). Monitor the appropriate precursor and product ion transitions for this compound.

4. Data Acquisition and Analysis:

  • Inject the lowest concentration standard multiple times (n ≥ 6) to assess repeatability.

  • Inject the entire series of calibration standards.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis on the calibration curve data to obtain the slope (S) and the standard error of the y-intercept (σ).

5. Calculation and Validation:

  • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S)[3].

  • To validate, prepare and inject multiple samples (n ≥ 6) at the calculated LOD and LOQ concentrations. The results should demonstrate that the LOD concentration is reliably detectable and the LOQ concentration can be measured with acceptable precision and accuracy (e.g., RSD ≤ 20%)[4].

Workflow and Visualization

The following diagram illustrates the logical workflow for determining the LOD and LOQ using the calibration curve method.

LOD_LOQ_Workflow prep_standards Prepare Low-Concentration Calibration Standards lcms_analysis LC-MS/MS Analysis (n ≥ 6 injections per level) prep_standards->lcms_analysis Inject Standards gen_curve Generate Calibration Curve (Peak Area vs. Concentration) lcms_analysis->gen_curve Acquire Data calc_params Calculate Regression Parameters (Slope 'S' and Std. Dev. of Intercept 'σ') gen_curve->calc_params Linear Regression calc_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) calc_params->calc_lod_loq Input Parameters validate Experimental Validation (Analyze samples at calculated LOD/LOQ) calc_lod_loq->validate Verify Results

Caption: Workflow for LOD and LOQ determination via the calibration curve method.

References

A Head-to-Head Battle of Internal Standards: Dimetridazole-d3 vs. 13C-Labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in mass spectrometry-based assays. This guide provides a comprehensive comparison between the commonly used deuterium-labeled Dimetridazole-d3 and the increasingly preferred 13C-labeled internal standards, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. While both this compound (a deuterium-labeled analog) and 13C-labeled standards serve this purpose, their fundamental isotopic differences can significantly impact analytical performance.

The Verdict is in: 13C-Labeled Standards Demonstrate Superior Performance

Experimental evidence consistently points to 13C-labeled internal standards as the superior choice for robust and accurate quantification. The primary advantages of 13C-labeling over deuterium-labeling include improved co-elution with the analyte, minimal to no isotopic effects, and enhanced stability.

Deuterium-labeled standards, such as this compound, can exhibit different physicochemical properties compared to their non-labeled counterparts.[1] This can lead to chromatographic separation from the analyte, compromising the internal standard's ability to effectively compensate for matrix effects that can vary across the chromatographic peak.[2] Furthermore, deuterium labels can be susceptible to back-exchange with protons in the solvent or during analysis, leading to a loss of the isotopic label and inaccurate quantification.[1][3]

In contrast, 13C-labeled internal standards are chemically and physically almost identical to the analyte.[1] This ensures near-perfect co-elution and equal ionization efficiency, providing more accurate correction for matrix effects and other sources of variability.[4][5] Studies have shown that 13C-labeled standards lead to improved accuracy and precision in quantitative assays.[5]

Quantitative Data at a Glance: A Comparative Look

Internal Standard TypeAnalyteChromatographic Resolution (Analyte vs. IS)Key ObservationReference
13C-labeled AmphetamineNo resolution (perfect co-elution) The 13C6-labeled amphetamine co-eluted completely with the unlabeled amphetamine under various chromatographic conditions.Berg, T., et al. (2014)[6]
Deuterium-labeled AmphetamineResolution increased with the number of deuterium atoms A clear chromatographic separation was observed between amphetamine and its deuterated analogs (d3, d5, d6, d8, and d11), with the separation increasing as more deuterium atoms were present.Berg, T., et al. (2014)[6]

This table is based on findings from a study on amphetamines and is presented to illustrate the general performance differences between 13C and deuterium-labeled internal standards.

Experimental Protocols: A Guide to Implementation

The following provides a detailed methodology for the quantitative analysis of Dimetridazole in a biological matrix using an internal standard, based on established protocols for nitroimidazole analysis.

Sample Preparation
  • Homogenization: Homogenize 1 gram of the tissue sample (e.g., bovine muscle, poultry tissue).

  • Internal Standard Spiking: Add a known concentration of the internal standard (either this compound or a 13C-labeled Dimetridazole) to the homogenized sample.

  • Extraction:

    • Add 5 mL of ethyl acetate to the sample.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 5 mL of ethyl acetate.

    • Combine the supernatants.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Dimetridazole and the internal standard.

      • Dimetridazole: m/z 142 → 82

      • This compound: m/z 145 → 85

      • 13C-labeled Dimetridazole (example for 13C3): m/z 145 → 85

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

  • Determine the concentration of Dimetridazole in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative LC-MS/MS analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Spike Spike with Internal Standard (this compound or 13C-IS) Sample->Spike Extract Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for quantitative analysis using an internal standard.

References

The Decisive Advantage: Why Deuterated Dimetridazole-d3 is the Gold Standard for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the nitroimidazole antibiotic Dimetridazole, the choice of an appropriate internal standard is paramount to achieving reliable and accurate results. This guide provides a comprehensive comparison of deuterated internal standards, specifically Dimetridazole-d3, against non-deuterated alternatives, supported by experimental data and detailed protocols. The evidence unequivocally demonstrates that this compound offers significant advantages in minimizing analytical variability and ensuring data integrity.

In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are crucial for correcting variations that can occur during sample preparation, injection, and ionization.[1] While structural analogs can be used, stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely recognized as the superior choice due to their near-identical physicochemical properties to the analyte of interest.[2][3]

Mitigating the Matrix Effect: The Core Strength of this compound

One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, tissue) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4][5] This can result in inaccurate and imprecise quantification.

Deuterated internal standards like this compound co-elute with the non-labeled Dimetridazole, meaning they experience the same matrix effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and reliable results.[4] In contrast, a non-deuterated internal standard, which will have a different retention time, will not experience the identical matrix effects as the analyte, potentially leading to significant quantification errors.[6][7]

Enhanced Accuracy and Precision: A Data-Driven Comparison

The use of this compound as an internal standard has been shown to yield excellent accuracy and precision in the quantification of Dimetridazole in various animal tissues. The following tables summarize validation data from studies utilizing this compound, showcasing its performance.

ParameterChicken MuscleChicken LiverEggsSalmonHoneyBovine Muscle
Recovery (%) 93 - 10293 - 10293 - 10291.2 - 107.091.2 - 107.096 - 103
Precision (RSD %) 1.2 - 7.71.2 - 7.71.2 - 7.71.7 - 17.11.7 - 17.1< 15

Table 1: Summary of recovery and precision data for Dimetridazole quantification using this compound internal standard in various matrices.[8][9][10][11]

Experimental Protocol: Quantification of Dimetridazole in Animal Tissue using this compound

This section outlines a typical experimental workflow for the extraction and analysis of Dimetridazole from animal tissue, employing this compound as the internal standard for LC-MS/MS analysis.

1. Sample Preparation and Extraction

  • Homogenization: Weigh 1 gram of tissue sample and homogenize with a suitable solvent (e.g., ethyl acetate or acetonitrile).[9][10]

  • Internal Standard Spiking: Add a known concentration of this compound solution to the homogenate.

  • Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a solvent mixture suitable for LC-MS/MS analysis (e.g., petroleum ether or a mobile phase-like solution).[9]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8][12]

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Dimetridazole and this compound.[8]

3. Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of Dimetridazole to the peak area of this compound against the concentration of the calibration standards.

  • Determine the concentration of Dimetridazole in the samples by interpolating their peak area ratios on the calibration curve.[12]

G Experimental Workflow for Dimetridazole Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Homogenization 1. Homogenize Tissue Sample Spiking 2. Spike with this compound Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Evaporation 4. Evaporate to Dryness Extraction->Evaporation Reconstitution 5. Reconstitute Residue Evaporation->Reconstitution LC_Separation 6. Chromatographic Separation Reconstitution->LC_Separation MS_Detection 7. Mass Spectrometric Detection LC_Separation->MS_Detection Calibration 8. Construct Calibration Curve MS_Detection->Calibration Concentration 9. Determine Concentration Calibration->Concentration

Caption: Workflow for Dimetridazole quantification.

Understanding the Metabolic Fate of Dimetridazole

A thorough understanding of a drug's metabolism is critical in drug development and food safety analysis. Dimetridazole is primarily metabolized in the body through two main pathways: hydroxylation and N-demethylation. The major metabolite is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), formed via oxidation of the 2-methyl group.[13][14] A minor pathway involves the removal of the N-methyl group to form 2-methyl-5-nitroimidazole (2-MNI).[13] In certain anaerobic bacteria, the nitro group of Dimetridazole can be reduced, leading to the formation of other metabolites.[15]

G Metabolic Pathway of Dimetridazole DMZ Dimetridazole HMMNI 2-Hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) (Major Metabolite) DMZ->HMMNI Hydroxylation MNI 2-Methyl-5-nitroimidazole (2-MNI) (Minor Metabolite) DMZ->MNI N-Demethylation Reduced_Metabolites Reduced Metabolites DMZ->Reduced_Metabolites Nitro-reduction (Anaerobic Bacteria)

Caption: Primary metabolic routes of Dimetridazole.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Dimetridazole, the use of its deuterated analog, this compound, offers clear and significant advantages over non-deuterated alternatives. By effectively compensating for matrix effects and other sources of analytical variability, this compound ensures the highest level of accuracy and precision. For researchers and professionals in drug development and food safety, embracing the use of deuterated internal standards like this compound is not just a best practice, but a necessary step towards generating data of the utmost quality and integrity.

References

Safety Operating Guide

Safe Disposal of Dimetridazole-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Dimetridazole-d3 must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations. [1][2] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting, ensuring the safety of personnel and the protection of the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound, a deuterated form of Dimetridazole, is classified as a hazardous substance. It is known to cause skin, eye, and respiratory irritation.[1] Furthermore, Dimetridazole has been shown to be mutagenic and is suspected of having carcinogenic effects.[2][3] It is also toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[2]

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment (PPE) must be worn:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves.
Eye/Face Protection Use chemical safety goggles or a face shield.[1][4]
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes.[1][4]
Respiratory Protection In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[2]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste management service, typically involving high-temperature incineration.[5] Do not dispose of this compound in standard laboratory trash or down the drain.[4]

Workflow for this compound Disposal

cluster_prep Preparation cluster_waste Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear appropriate PPE C Place solid this compound in a designated, labeled hazardous waste container A->C B Work in a well-ventilated area B->C G Store the sealed hazardous waste container in a designated, secure area C->G D For solutions, use a labeled, leak-proof hazardous waste container D->G E Decontaminate empty containers F Place contaminated materials (e.g., gloves, wipes) in the hazardous waste container E->F F->G H Arrange for pickup by a licensed hazardous waste disposal service G->H I Ensure all documentation is complete for waste transfer H->I

Caption: Workflow for the safe disposal of this compound.

Detailed Steps:

  • Preparation:

    • Ensure you are wearing the appropriate PPE as outlined in the table above.

    • Conduct all handling and preparation for disposal in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][4]

  • Waste Segregation and Collection:

    • Solid Waste: Carefully place solid this compound into a designated hazardous waste container that is clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Solutions: If disposing of a solution containing this compound, pour it into a designated, leak-proof hazardous waste container labeled with the chemical name and approximate concentration.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must also be disposed of as hazardous waste in the same container.[2]

    • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous waste, after removing or defacing the label.[6]

  • Storage:

    • Securely seal the hazardous waste container.

    • Store the container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

    • Ensure all necessary paperwork and documentation for the waste manifest are completed accurately.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent further spread of the material.[1]

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated hazardous waste container.[4]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimetridazole-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dimetridazole-d3, a deuterated analog of the nitroimidazole antibiotic Dimetridazole. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Therefore, stringent adherence to PPE protocols is mandatory.

Core PPE Requirements:

  • Gloves: Wear chemical-resistant gloves. Given the nature of the compound, nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are essential to protect against dust particles and potential splashes. A face shield should be used in situations with a higher risk of splashing[1].

  • Respiratory Protection: To prevent respiratory irritation, a respirator is necessary when handling this compound, especially when dealing with quantities that may become airborne[2]. The type of respirator should be selected based on the quantity of the substance being handled. For instance, for quantities up to 25 grams, an approved respirator with HEPA filters is advised[2]. For larger quantities, more advanced respiratory protection, such as a powered air-purifying respirator (PAPR), may be required[2].

  • Laboratory Coat: A lab coat is required to protect against skin contact. For larger quantities (up to 1 kilogram), a disposable laboratory coat or coveralls with low permeability are recommended[2].

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Step 1: Preparation

  • Work in a well-ventilated area, preferably within a chemical fume hood[2][3].

  • Ensure that an eyewash station and safety shower are readily accessible[4].

  • Cover the work surface with absorbent, disposable bench paper.

  • Clearly label all containers with the chemical name and hazard symbols[2].

Step 2: Weighing and Aliquoting

  • Handle this compound as a solid to avoid generating dust.

  • If grinding or any action that could create dust is necessary, perform this within a contained environment, such as a glove box or a fume hood with proper respiratory protection[2].

  • Use dedicated spatulas and weighing boats for this compound.

Step 3: Solution Preparation

  • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • If sonication is required, ensure the container is securely capped.

Step 4: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Decontaminate all surfaces and equipment used.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Use dry clean-up procedures to avoid generating dust[2].

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Major Spills:

    • Evacuate the area and alert emergency services[2].

    • Restrict access to the spill area.

    • Only trained personnel with appropriate PPE, including advanced respiratory protection, should handle the cleanup[2].

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Empty Containers: Empty containers may still contain residual dust and should be treated as hazardous waste. They should be sealed and disposed of according to institutional and local regulations[2].

  • Disposal Method: The primary recommended method for the disposal of Dimetridazole and related compounds is incineration in a licensed facility or burial in a specifically licensed landfill[2]. Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Quantitative Data Summary

It is important to note that specific occupational exposure limits (OELs) for Dimetridazole have not been established[2]. The following table summarizes other relevant physical and chemical properties.

PropertyValueSource
Molecular Formula C5H4D3N3O2[5]
Molecular Weight 144.15 g/mol [5]
Appearance Odorless or almost odorless powder[2]
Solubility Soluble in alcohol and chloroform[2]
Flammability Not flammable

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather and Label All Materials prep_area->prep_materials handle_weigh Weigh Compound Carefully prep_materials->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment dispose_liquid Segregate Liquid Waste handle_dissolve->dispose_liquid cleanup_decontaminate Decontaminate Work Area and Equipment handle_experiment->cleanup_decontaminate spill_event Spill Occurs handle_experiment->spill_event cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash dispose_solid Segregate Solid Waste cleanup_decontaminate->dispose_solid dispose_container Dispose as Hazardous Waste dispose_solid->dispose_container dispose_liquid->dispose_container spill_minor Minor Spill Protocol spill_event->spill_minor Assess Severity spill_major Major Spill Protocol spill_event->spill_major Assess Severity spill_minor->cleanup_decontaminate spill_major->cleanup_decontaminate

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.